molecular formula C10H14O2 B1353634 2-(2,6-Dimethylphenoxy)ethan-1-ol CAS No. 16737-71-6

2-(2,6-Dimethylphenoxy)ethan-1-ol

Cat. No. B1353634
CAS RN: 16737-71-6
M. Wt: 166.22 g/mol
InChI Key: DYTSLGCVWCVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethylphenoxy)ethan-1-ol is C10H14O2. The InChI code is 1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(2,6-Dimethylphenoxy)ethan-1-ol is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Anti-HIV-1 Activity : 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives have been studied for their anti-HIV-1 activity. Notably, specific derivatives like 6-benzyl and 6-(2,6-difluorobenzyl) have shown virus-inhibiting properties against type 1 human immunodeficiency virus, indicating potential therapeutic applications (Novikov et al., 2004).

Condensation Reactions : Research has explored the condensation of 2,6-dimethylphenol with compounds like glyoxal and benzil, forming complex molecules with potential applications in various chemical processes (Mcgowan et al., 2010).

Structural Analysis : Crystal structures involving derivatives of 2-(2,6-Dimethylphenoxy)ethan-1-ol have been determined to understand their molecular geometry and interactions, offering insights into their physical and chemical properties (Harada & Ogawa, 2001).

Polymerization and Materials Science

Polymerization Mechanism Studies : Research has been conducted on the oxidative coupling polymerization of 2,6-dimethylphenol to form polymers like poly(2,6-dimethyl-1,4-phenylene ether), providing a deeper understanding of the polymerization mechanisms and potential industrial applications (Gupta et al., 2007).

Oxidative Polymerization in Water : Poly(2,6-dimethyl-1,4-phenylene oxide) has been prepared via oxidative polymerization in water, showcasing an environmentally friendly approach to polymer synthesis (Saito et al., 2003).

Structural and Conformational Analysis

Conformational Analyses : Studies on the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have contributed to understanding the molecular conformations and interactions of these compounds in different environments, providing valuable information for their application in various fields (Nitek et al., 2020).

X-Ray Diffraction and Raman Studies : Comparative studies of glycol derivatives have been conducted using techniques like X-ray diffraction and Raman spectroscopy to understand their structural properties and molecular dynamics, offering insights into their potential applications in various domains (Gontrani et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTSLGCVWCVGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453768
Record name 2-(2,6-dimethylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenoxy)ethan-1-ol

CAS RN

16737-71-6
Record name 2-(2,6-dimethylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.